Physicochemical Profiling and Analytical Characterization of 3-[(2-Methoxyphenoxy)methyl]piperidine Hydrochloride
Physicochemical Profiling and Analytical Characterization of 3-[(2-Methoxyphenoxy)methyl]piperidine Hydrochloride
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
The compound 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride (CAS: 1185303-95-0 for the salt; 614731-31-6 for the free base)[1][2] represents a highly versatile building block and privileged scaffold in modern neuropharmacological drug discovery. Structurally classified as a phenoxymethylpiperidine derivative, this scaffold is deeply embedded in the design of central nervous system (CNS) therapeutics, particularly those targeting the Sigma-1 receptor (S1R) and the N-methyl-D-aspartate (NMDA) receptor's NR2B subunit[3][4].
As a Senior Application Scientist, I approach the evaluation of such compounds not merely as static chemical entities, but as dynamic physicochemical systems. The strategic selection of the hydrochloride salt form, the steric influence of the ortho-methoxy substitution, and the basicity of the piperidine ring collectively dictate the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This whitepaper provides a comprehensive analysis of its physicochemical properties, establishes self-validating analytical protocols for its characterization, and maps its predictive pharmacology.
Structural & Conformational Analysis
The molecular architecture of 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride is characterized by three distinct functional domains, each contributing to its physicochemical behavior:
-
The Piperidine Ring (Basic Center): The secondary amine in the piperidine ring is highly basic. At physiological pH (7.4), this nitrogen is predominantly protonated, enabling crucial electrostatic interactions (salt bridges) with acidic residues in target receptor binding pockets (e.g., Glu314 in the Sigma-1 receptor). The hydrochloride salt formulation ensures high aqueous solubility and solid-state stability, preventing the oxidative degradation often seen in free-base amines.
-
The Ether Linkage (H-Bond Acceptor): The -O-CH2- bridge provides rotational flexibility while serving as a hydrogen-bond acceptor.
-
The 2-Methoxyphenoxy Moiety (Steric/Electronic Modulator): The presence of a methoxy group at the ortho (2-) position of the phenyl ring introduces significant steric hindrance. This restricts the free rotation of the adjacent ether bond, effectively "locking" the molecule into a preferred bioactive conformation. Furthermore, the electron-donating nature of the methoxy group increases the electron density of the aromatic ring, enhancing potential π−π stacking or cation- π interactions with aromatic amino acids in target proteins.
Quantitative Physicochemical Data
To facilitate rapid comparison and formulation planning, the core physicochemical parameters of the compound are summarized below.
| Parameter | Value / Predicted Range | Pharmacological Implication |
| Molecular Formula | C13H20ClNO2 (Salt) | Standard low-molecular-weight CNS ligand. |
| Molecular Weight | 257.76 g/mol (Salt) / 221.30 g/mol (Base) | Well within Lipinski's Rule of 5 (<500 Da), ideal for oral bioavailability. |
| pKa (Piperidine NH) | ~9.5 – 10.2 | Ensures >99% protonation at pH 7.4, critical for target engagement. |
| LogP (Free Base) | 2.5 – 3.0 | Optimal lipophilicity for passive blood-brain barrier (BBB) permeation. |
| LogD (at pH 7.4) | ~1.5 – 2.0 | Balances aqueous solubility with membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~31.5 Ų | Highly favorable for CNS penetration (optimal TPSA for BBB crossing is <90 Ų). |
Predictive Pharmacological Applications
The phenoxymethylpiperidine scaffold is not a passive structural element; it is an active pharmacophore.
Sigma-1 Receptor (S1R) Modulation: The S1R is a ligand-regulated chaperone protein implicated in neurodegeneration and neuropathic pain. The "Glennon pharmacophore" for S1R ligands dictates a basic amine flanked by primary and secondary hydrophobic regions. Phenoxymethylpiperidines (such as the well-documented PET radiotracer [18F]FPS) exhibit subnanomolar affinity for the S1R[4]. For optimal passive entry into the brain, S1R radiotracers and therapeutics require a LogD7.4 in the range of 2.0–3.5[5]. The 3-substituted piperidine variant perfectly aligns with this spatial requirement, making it an ideal lead compound for S1R agonist/antagonist development.
NMDA (NR2B) Antagonism: Research into indole- and benzimidazole-carboxamides has demonstrated that phenoxymethylpiperidine derivatives act as highly selective, low-nanomolar antagonists of the NR2B subunit of the NMDA receptor[3]. The spatial distance between the basic piperidine nitrogen and the substituted phenoxy ring mimics the binding pose of classical ifenprodil-like NR2B antagonists.
Caption: Putative pharmacophore mapping of the phenoxymethylpiperidine scaffold to CNS targets.
Analytical Characterization & Experimental Protocols
To ensure scientific integrity, theoretical values must be empirically validated. The following step-by-step methodologies are designed as self-validating systems. We prioritize potentiometric titration over UV-metric methods because the compound lacks a strong pH-dependent chromophore shift, and we utilize shake-flask LC-MS/MS over computational predictions because ortho-substitutions often confound in silico ClogP algorithms.
Protocol 1: pKa Determination via Potentiometric Titration
Causality: Potentiometric titration directly measures the change in hydrogen ion concentration. By using a standardized base to titrate the hydrochloride salt, the inflection point of the first derivative of the pH-volume curve provides a highly accurate, self-validating measurement of the piperidine nitrogen's dissociation constant.
Step-by-Step Methodology:
-
Preparation: Dissolve exactly 2.0 mg of 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride in 10.0 mL of 0.15 M KCl (to maintain constant ionic strength equivalent to physiological conditions).
-
Calibration: Calibrate the glass electrode using standard buffer solutions at pH 4.01, 7.00, and 10.01 at a constant temperature of 25.0 ± 0.1 °C.
-
Titration: Titrate the sample solution with standardized 0.05 M KOH under a nitrogen atmosphere (to prevent CO2 absorption, which forms carbonic acid and skews results).
-
Data Acquisition: Record pH after each 0.01 mL addition of titrant. Ensure the potential drift is <0.1 mV/s before recording each data point.
-
Analysis: Plot the titration curve (pH vs. Volume of KOH). Calculate the first derivative ( Δ pH/ Δ V) to identify the equivalence point. The pKa is determined at the half-equivalence point using the Henderson-Hasselbalch equation.
Protocol 2: LogD (pH 7.4) Measurement via Shake-Flask LC-MS/MS
Causality: The shake-flask method remains the gold standard for lipophilicity. LC-MS/MS is employed for quantification because it provides superior sensitivity and specificity compared to UV detection, allowing for the use of low compound concentrations that prevent self-aggregation in the aqueous phase.
Step-by-Step Methodology:
-
Solvent Saturation: Mutually saturate 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) by stirring vigorously for 24 hours. Separate the phases.
-
Sample Spiking: Prepare a 1 mM stock solution of the compound in DMSO. Spike 10 µL of the stock into a glass vial containing 1.0 mL of the saturated PBS and 1.0 mL of the saturated 1-octanol.
-
Partitioning: Cap the vial tightly and agitate using a mechanical shaker at 300 RPM for 60 minutes at 25 °C.
-
Phase Separation: Centrifuge the vial at 3000 × g for 15 minutes to ensure complete phase separation and break any micro-emulsions.
-
Quantification: Carefully extract 50 µL from the octanol layer (dilute 1:100 in methanol) and 50 µL from the aqueous layer. Analyze both samples via LC-MS/MS using Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.
-
Calculation: Calculate LogD7.4 using the formula: LogD=log10(Peak Areaoctanol×Dilution Factor/Peak Areaaqueous) .
Caption: Workflow for physicochemical characterization and ADME modeling.
Conclusion
3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride is a structurally optimized, highly functional scaffold. Its physicochemical properties—specifically its basic piperidine nitrogen, tightly controlled lipophilicity, and sterically restricted ether linkage—make it an exceptional candidate for integration into CNS-targeted drug discovery pipelines. By utilizing rigorous, self-validating analytical protocols like potentiometric titration and LC-MS/MS shake-flask partitioning, researchers can accurately map its ADME profile and leverage its pharmacophore for targets such as the Sigma-1 and NMDA receptors.
References
Sources
- 1. 3-[(2-methoxyphenoxy)methyl]piperidine hydrochloride,(CAS# 1185303-95-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. 3-[(2-МЕТОКСИФЕНОКСИ)МЕТИЛ]ПІПЕРИДИН CAS №: 614731-31-6 • ChemWhat | База даних хімічних речовин та біологічних препаратів [chemwhat.com.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
